An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethylbenzyl Alcohol
An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4-dimethylbenzyl alcohol (CAS No. 6966-10-5). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors. This document includes a summary of its physical and chemical characteristics, detailed experimental protocols for its synthesis and common reactions, and spectral data for its characterization. Additionally, potential, though not fully elucidated, biological activities are discussed.
Introduction
3,4-Dimethylbenzyl alcohol is an aromatic organic compound with the chemical formula C₉H₁₂O.[1] Structurally, it is a benzyl alcohol molecule substituted with two methyl groups at the 3 and 4 positions of the benzene ring.[1] This compound serves as a versatile intermediate in organic synthesis and has applications in the fragrance industry.[2][3] Emerging research suggests potential biological activities, including the inhibition of certain neurotransmitters, making it a molecule of interest for further investigation in medicinal chemistry and pharmacology.[2]
Chemical and Physical Properties
A summary of the key physical and chemical properties of 3,4-dimethylbenzyl alcohol is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
Table 1: Physical and Chemical Properties of 3,4-Dimethylbenzyl Alcohol
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [1][4] |
| Appearance | White to pale brown solid (crystals or powder) | [4] |
| Melting Point | 62-65 °C | [4] |
| Boiling Point | 218-221 °C | [4] |
| Density | 1.002 g/cm³ | [5] |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | |
| Flash Point | Not applicable | [4] |
| CAS Number | 6966-10-5 | [1][4] |
| InChI Key | OKGZCXPDJKKZAP-UHFFFAOYSA-N | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and common reactions of 3,4-dimethylbenzyl alcohol. These protocols are based on established organic chemistry techniques and procedures reported for analogous compounds.
Synthesis of 3,4-Dimethylbenzyl Alcohol
A common and effective method for the synthesis of 3,4-dimethylbenzyl alcohol is the reduction of 3,4-dimethylbenzaldehyde using sodium borohydride.
3.1.1. Reduction of 3,4-Dimethylbenzaldehyde
-
Materials:
-
3,4-Dimethylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1 equivalent) in methanol or ethanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-dimethylbenzyl alcohol.[7][8]
-
Purification by Recrystallization
The crude 3,4-dimethylbenzyl alcohol can be purified by recrystallization to obtain a crystalline solid.
-
Materials:
-
Crude 3,4-dimethylbenzyl alcohol
-
Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes, or toluene)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
-
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.[9]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[10]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of cold solvent.[10]
-
Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
-
Determine the melting point of the purified product to assess its purity.[9]
-
Oxidation to 3,4-Dimethylbenzaldehyde
3,4-Dimethylbenzyl alcohol can be oxidized back to the corresponding aldehyde using various oxidizing agents. A mild and selective method involves the use of manganese dioxide (MnO₂).
-
Materials:
-
3,4-Dimethylbenzyl alcohol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Celite® or other filter aid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask, suspend 3,4-dimethylbenzyl alcohol (1 equivalent) and activated MnO₂ (5-10 equivalents by weight) in dichloromethane or chloroform.
-
Stir the mixture vigorously at room temperature or under reflux. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide and its byproducts.
-
Wash the filter cake thoroughly with the solvent.
-
Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3,4-dimethylbenzaldehyde.
-
Spectral Data for Characterization
The structure of 3,4-dimethylbenzyl alcohol can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Key Features | Reference(s) |
| ¹H NMR | Expected signals include those for the two methyl groups, the benzylic CH₂ group, the hydroxyl proton, and the aromatic protons. | [1] |
| ¹³C NMR | Expected signals for the nine distinct carbon atoms, including two methyl carbons, one benzylic carbon, and six aromatic carbons. | [1] |
| FTIR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching bands for aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring are also expected. | [1][11] |
| Mass Spec. | The molecular ion peak (M⁺) at m/z = 136 is expected. | [1][12] |
Logical and Signaling Pathways
While the biological role of 3,4-dimethylbenzyl alcohol is not extensively studied, some preliminary research suggests potential interactions with neurotransmitter systems.
Synthetic Pathway
The synthesis of 3,4-dimethylbenzyl alcohol is a straightforward process that can be achieved through the reduction of either the corresponding carboxylic acid or aldehyde. The reduction of the aldehyde is often preferred in a laboratory setting due to the milder conditions required.
Hypothetical Signaling Pathway
Preliminary research suggests that 3,4-dimethylbenzyl alcohol may act as an inhibitor of serotonin and nitrous oxide.[2] The precise mechanism of this inhibition has not been elucidated. The following diagram illustrates a hypothetical interaction where 3,4-dimethylbenzyl alcohol could potentially interfere with neurotransmitter signaling. It is crucial to note that this pathway is speculative and requires experimental validation.
Safety and Handling
3,4-Dimethylbenzyl alcohol is considered to be an irritant.[1] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[4] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3,4-Dimethylbenzyl alcohol is a valuable compound with well-defined chemical and physical properties. The experimental protocols provided in this guide offer a foundation for its synthesis, purification, and further chemical transformations. While its biological activities are still under investigation, the preliminary findings suggest that it may be a useful tool for probing neurological pathways. This technical guide serves as a comprehensive starting point for researchers and professionals working with this versatile molecule.
References
- 1. 3,4-Dimethylbenzyl alcohol | C9H12O | CID 23407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 3,4-Dimethylbenzyl alcohol | 6966-10-5 [smolecule.com]
- 3. 3,4-dimethyl benzyl alcohol, 6966-10-5 [thegoodscentscompany.com]
- 4. 3,4-ジメチルベンジルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemeo.com [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. youtube.com [youtube.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 3,4-Dimethylbenzyl alcohol [webbook.nist.gov]
- 13. 3,4-dimethylbenzyl alcohol | CAS#:6966-10-5 | Chemsrc [chemsrc.com]
